

Emapticap Pegol: A Technical Guide to its Structural and Chemical Properties

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Compound of Interest		
Compound Name:	Emapticap pegol	
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Introduction

Emapticap pegol (also known as NOX-E36) is a novel therapeutic agent that acts as a potent and specific antagonist of the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3][4][5] By neutralizing CCL2, **emapticap pegol** effectively inhibits the recruitment of inflammatory monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various diseases.[2][6][7] This technical guide provides a comprehensive overview of the structural and chemical properties of **emapticap pegol**, its mechanism of action, and the experimental methodologies used for its characterization.

Structural and Chemical Properties

Emapticap pegol is a Spiegelmer®, a unique class of therapeutic aptamers.[8][9] It is composed of a 40-nucleotide L-RNA (ribonucleic acid) oligonucleotide conjugated to a 40 kilodalton (kDa) polyethylene glycol (PEG) moiety.[6] The L-configuration of the ribonucleotides confers exceptional stability against nuclease degradation, a significant advantage over natural D-RNA molecules.[8][9] The PEGylation serves to increase the hydrodynamic radius of the molecule, thereby extending its plasma half-life.

The crystal structure of the 40-mer L-RNA aptamer of **emapticap pegol** in complex with its target, L-CCL2, has been solved at a resolution of 2.05 Å.[8][9] This high-resolution structural



data provides detailed insights into the intramolecular contacts of the aptamer and the specific interactions responsible for its high-affinity binding to CCL2.[8][9]

Property	Description	Source
Drug Name	Emapticap Pegol	[2][6]
Code Name	NOX-E36	[2][6]
Chemical Class	Spiegelmer® (L-RNA Aptamer)	[8][9]
Composition	40-nucleotide L-RNA conjugated to a 40 kDa PEG	[6]
Target	C-C motif ligand 2 (CCL2 / MCP-1)	[1][2][3][4][5]
Purity (commercial sodium salt)	91.38%	[2]

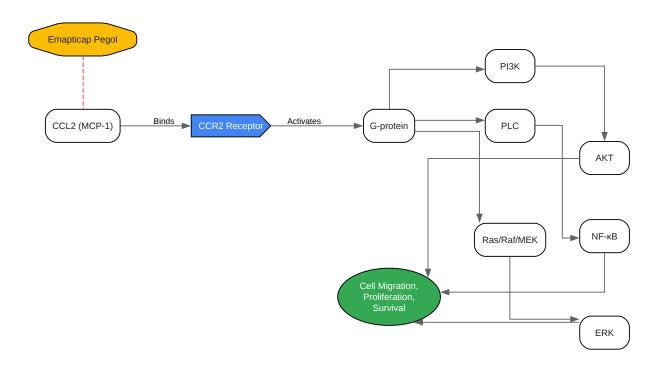
Mechanism of Action and Signaling Pathway

Emapticap pegol exerts its therapeutic effect by binding with high affinity and specificity to CCL2, thereby preventing its interaction with its cognate receptor, C-C chemokine receptor 2 (CCR2).[10][11][12] The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes, triggers a cascade of intracellular signaling events that lead to chemotaxis, or directed cell migration, towards the source of the CCL2 signal.[10][11][13][14]

The CCL2-CCR2 signaling axis activates several key downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11][13] Activation of these pathways ultimately results in the cellular responses of migration, proliferation, and survival.[11] [13] By sequestering CCL2, **emapticap pegol** effectively blocks the initiation of this signaling cascade.

CCL2 Signaling Pathway and Inhibition by Emapticap Pegol





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Caption: **Emapticap pegol** neutralizes CCL2, preventing its binding to the CCR2 receptor and subsequent activation of downstream signaling pathways.

Quantitative Data from Clinical and Preclinical Studies

Emapticap pegol has undergone clinical evaluation, most notably in a Phase IIa study for diabetic nephropathy.[1][7][15][16][17][18][19] Preclinical studies in animal models have also been conducted to establish its proof of concept.[2]

Table 1: Pharmacokinetics of Emapticap Pegol (Phase IIa Clinical Trial)



Parameter	Value	Population	Source
Dosage and Administration	0.5 mg/kg subcutaneous injection, twice weekly for 12 weeks	72 patients with type 2 diabetes and albuminuria	[15]
Steady-State Plasma Concentration	355 ± 105 nM	Patients with type 2 diabetes and albuminuria	[18]

Table 2: Efficacy of Emapticap Pegol in Diabetic Nephropathy (Phase IIa Clinical Trial)



Endpoint	Result	Comparison	p-value	Source
Mean Albumin/Creatini ne Ratio (ACR) Reduction	32% lower than placebo at the end of treatment	Emapticap pegol vs. Placebo	0.014	[16]
Maximum ACR Reduction	39% lower than placebo 8 weeks post-treatment	Emapticap pegol vs. Placebo	0.01	[16]
Patients with ≥50% ACR Reduction	31%	Emapticap pegol group	-	[16]
Patients with ≥50% ACR Reduction	6%	Placebo group	-	[16]
Change in HbA1c at 12 weeks	-0.32%	Emapticap pegol group	0.096	[15]
Change in HbA1c at 12 weeks	+0.06%	Placebo group	0.096	[15]
Change in HbA1c 4 weeks post-treatment	Significant improvement vs. placebo	Emapticap pegol vs. Placebo	0.036	[15]

Table 3: Preclinical Efficacy of Emapticap Pegol (Mouse Models)



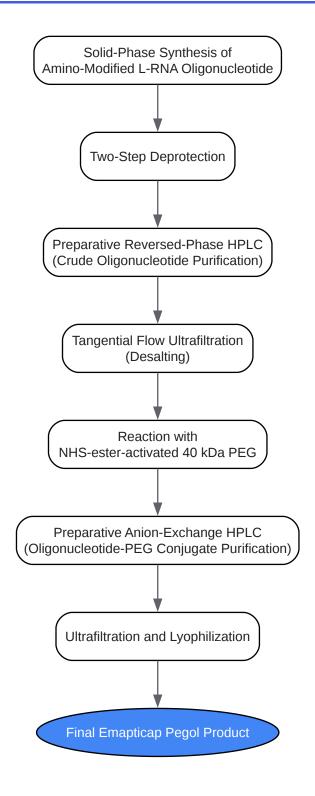
Model	Dosage and Administration	Key Finding	Source
Leukemia-bearing mice	14.4 mg/kg (mNOX- E36), s.c., 3x/week for 3 weeks	Interfered with the infiltration of M2-like macrophages into spleens	[2]
Diabetic mice	20 mg/kg (mNOX- E36), s.c., 3x/week for 4 weeks	Reduced albuminuria and restored the glomerular endothelial glycocalyx	[2]

Experimental Protocols Synthesis and Purification of Emapticap Pegol

The synthesis of **emapticap pegol** (NOX-E36) involves a multi-step process that begins with the solid-phase synthesis of the 40-nucleotide L-RNA oligonucleotide. This is followed by purification and subsequent conjugation to a 40 kDa PEG moiety.

Experimental Workflow for Emapticap Pegol Synthesis





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Caption: A generalized workflow for the synthesis and purification of **emapticap pegol**.

A detailed protocol for the synthesis of Spiegelmers like **emapticap pegol** is described in "RNA aptamers and spiegelmers: synthesis, purification, and post-synthetic PEG conjugation" in



Current Protocols in Nucleic Acid Chemistry. The process involves:

- Solid-Phase Synthesis: The 40-mer amino-modified L-RNA oligonucleotide is synthesized on a solid support, typically on a 1- to 4-mmol scale.
- Deprotection: A two-step deprotection process is carried out to remove the protecting groups from the synthesized oligonucleotide.
- Purification of Oligonucleotide: The crude oligonucleotide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- Desalting: The purified oligonucleotide is desalted using tangential flow ultrafiltration.
- PEG Conjugation: The amino-modified L-RNA is reacted with an N-hydroxysuccinimide (NHS)-ester-activated 40 kDa PEG.
- Purification of Conjugate: The resulting emapticap pegol conjugate is purified by preparative anion-exchange (AX)-HPLC.
- Final Processing: The purified conjugate undergoes a final ultrafiltration and is then lyophilized to yield the final product.

In-process and quality control are monitored throughout the synthesis using analytical methods.

In Vitro Cell Migration Assay (Transwell Assay)

The inhibitory effect of **emapticap pegol** on CCL2-mediated cell migration is typically assessed using a transwell migration assay, also known as a Boyden chamber assay.

Principle: This assay measures the chemotactic response of cells towards a chemoattractant (in this case, CCL2) across a permeable membrane. **Emapticap pegol** is tested for its ability to block this migration.

General Protocol:

 Cell Culture: A suitable monocytic cell line expressing CCR2 (e.g., THP-1) is cultured to an appropriate density.



- Assay Setup: Transwell inserts with a permeable membrane are placed in a multi-well plate.
 The lower chamber of the wells is filled with media containing CCL2 as the chemoattractant.
- Treatment: Cells are pre-incubated with varying concentrations of **emapticap pegol** or a vehicle control before being seeded into the upper chamber of the transwell inserts.
- Incubation: The plate is incubated for a period sufficient to allow cell migration (typically several hours).
- Quantification: Non-migrated cells are removed from the upper surface of the membrane.
 The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet or a fluorescent dye), and counted under a microscope or quantified using a plate reader. A significant reduction in the number of migrated cells in the presence of emapticap pegol indicates its inhibitory activity. In one study, 1 nM of NOX-E36 significantly inhibited CCL2-mediated migration in the human monocytic leukemia cell line THP-1.[2]

Western Blot Analysis of Downstream Signaling

To confirm that **emapticap pegol** inhibits the intracellular signaling pathways activated by CCL2, Western blotting is employed to measure the phosphorylation status of key signaling proteins.

Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins like AKT and ERK.

General Protocol:

- Cell Culture and Stimulation: CCR2-expressing cells are serum-starved and then stimulated with CCL2 in the presence or absence of emapticap pegol for a short period (e.g., 30 minutes).
- Cell Lysis: The cells are lysed to release their protein content.
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.



- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (p-AKT), ERK (p-ERK), and p38 MAPK (p-p38 MAPK), as well as antibodies for the total forms of these proteins as loading controls.
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
- Analysis: The intensity of the bands corresponding to the phosphorylated proteins is
 quantified and normalized to the total protein levels. A decrease in the phosphorylation of
 AKT, ERK, and p38 MAPK in cells treated with emapticap pegol demonstrates its inhibitory
 effect on CCL2 signaling. Studies have shown that the murine-specific version of emapticap
 pegol (mNOX-E36) abrogates the CCL2-induced phosphorylation of AKT, ERK, and p38MAPK in mCCL2-stimulated cells.[2]

Conclusion

Emapticap pegol is a well-characterized Spiegelmer® with a clear mechanism of action targeting the pro-inflammatory chemokine CCL2. Its unique L-RNA structure provides high stability, and its efficacy has been demonstrated in both preclinical models and clinical trials for diabetic nephropathy. The detailed structural and functional data, along with established experimental protocols for its synthesis and characterization, provide a solid foundation for its further development and application in various inflammatory and fibrotic diseases.

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